N-ethyl(ethylsulfanyl)carbothioamide

Description

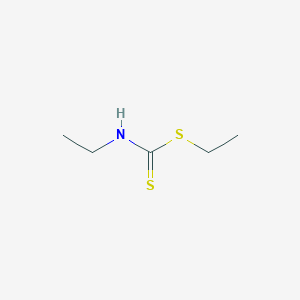

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-ethylcarbamodithioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS2/c1-3-6-5(7)8-4-2/h3-4H2,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYRORLJHHLQQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)SCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Industrial and Research Applications of N-ethyl(ethylsulfanyl)carbothioamide

Executive Summary

N-ethyl(ethylsulfanyl)carbothioamide (IUPAC: Ethyl N-ethylcarbamodithioate) represents a versatile sulfur-nitrogen scaffold with dual utility in precision polymer chemistry and pharmacophore development . Unlike its symmetric disulfide counterpart (Disulfiram) or ionic salts, this neutral dithiocarbamate ester offers unique stability and reactivity profiles.

This guide analyzes its role as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent for "hard-to-control" monomers and its emerging application as a bio-cleavable prodrug for metal-chelating therapies.

Part 1: Chemical Architecture & Fundamental Properties

To understand the application potential, we must first deconstruct the molecule’s reactivity. The structure consists of a dithiocarbamate core capped with an ethyl group on the sulfur and a mono-ethyl group on the nitrogen.

Chemical Structure:

Mechanistic Advantages

-

The N-H Moiety (Secondary Amine Derivative): Unlike

-dialkyl dithiocarbamates, the presence of a proton on the nitrogen allows for hydrogen bonding. This influences crystal packing and solubility, and provides a handle for further functionalization (e.g., N-acylation). -

The Thio-Carbonyl (

) Reactivity: The sulfur atom is highly nucleophilic (soft base), making the thiocarbonyl group reactive toward radicals (RAFT polymerization) and metal ions (coordination chemistry). -

The S-Ethyl "Cap": This transforms the molecule from an ionic salt into a neutral, lipophilic ester. In biological systems, this acts as a protecting group, allowing membrane permeability before intracellular hydrolysis releases the active chelator.

Physicochemical Profile (Data Summary)

| Property | Value / Characteristic | Implication for Industry |

| Molecular Formula | Low molecular weight; high atom economy. | |

| Solubility | Soluble in DCM, Chloroform, DMSO | Compatible with standard organic synthesis and polymer solutions. |

| Stability | Hydrolytically stable at neutral pH | Suitable for long-term storage and controlled release applications. |

| Reactivity Class | Soft Nucleophile / Radical Stabilizer | Excellent for RAFT polymerization of Less Activated Monomers (LAMs). |

Part 2: Application I — Precision Polymer Synthesis (RAFT)[1]

The primary industrial application of N-ethyl(ethylsulfanyl)carbothioamide lies in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

The Challenge: Less Activated Monomers (LAMs)

Standard RAFT agents (like dithiobenzoates) are often too stable to fragment efficiently when polymerizing Less Activated Monomers (LAMs) such as Vinyl Acetate (VAc) or N-Vinylpyrrolidone (NVP) . This leads to polymerization inhibition.

The Solution: Dithiocarbamate Control

N-ethyl(ethylsulfanyl)carbothioamide possesses a lone pair of electrons on the nitrogen atom that can delocalize into the

Mechanism of Action

The molecule acts as a Chain Transfer Agent (CTA).[1] It caps the growing polymer chain, putting it in a "dormant" state, and reversibly releases it to add more monomer units.

Figure 1: The RAFT equilibrium mechanism using N-ethyl(ethylsulfanyl)carbothioamide to control polymer growth.

Part 3: Application II — Medicinal Chemistry & Pharmacophore Design

In drug discovery, this molecule serves as a pro-drug scaffold for delivering dithiocarbamates, which are potent metal chelators and enzyme inhibitors.

Copper-Dependent Antimicrobial/Anticancer Activity

Dithiocarbamates exert toxicity by chelating copper (Cu) from the environment or host, forming a complex that:

-

Inhibits the Proteasome (specifically the 19S regulatory particle).

-

Generates Reactive Oxygen Species (ROS).

-

Inhibits Aldehyde Dehydrogenase (ALDH).

The Advantage of the Ethyl Ester:

The anionic form (dithiocarbamate salt) is charged and has poor membrane permeability. N-ethyl(ethylsulfanyl)carbothioamide is neutral and lipophilic. It crosses cell membranes via passive diffusion. Once inside, intracellular esterases or high concentrations of glutathione (GSH) cleave the

Metabolic Pathway & Bioactivation

Figure 2: Intracellular bioactivation pathway of the carbothioamide prodrug leading to cytotoxicity.

Part 4: Experimental Protocols

Protocol A: Synthesis of N-ethyl(ethylsulfanyl)carbothioamide

Rationale: This protocol uses a "one-pot" approach involving the in-situ generation of the dithiocarbamate salt followed by alkylation.

Reagents:

-

Ethylamine (70% aq. solution)

-

Carbon Disulfide (

) -

Ethyl Iodide (or Ethyl Bromide)

-

Potassium Hydroxide (KOH)

-

Solvent: Ethanol/Water (1:1)

Step-by-Step Methodology:

-

Salt Formation: In a round-bottom flask, dissolve KOH (1.0 eq) in Ethanol/Water at 0°C.

-

Amine Addition: Add Ethylamine (1.0 eq) dropwise with stirring.

-

Dithiocarboxylation: Add

(1.1 eq) dropwise over 30 minutes. The solution will turn yellow/orange, indicating the formation of Potassium N-ethyldithiocarbamate.-

Checkpoint: Ensure temperature remains <10°C to prevent decomposition.

-

-

Alkylation: Add Ethyl Iodide (1.1 eq) dropwise. Stir at room temperature for 3-4 hours.

-

Work-up: Evaporate ethanol. Extract the aqueous residue with Dichloromethane (

mL). -

Purification: Wash organic layer with brine, dry over

, and concentrate. Purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Protocol B: RAFT Polymerization of Vinyl Acetate

Rationale: Demonstrates the use of the molecule to control a "Less Activated Monomer."

Reagents:

-

Monomer: Vinyl Acetate (distilled to remove inhibitors)

-

CTA: N-ethyl(ethylsulfanyl)carbothioamide

-

Initiator: AIBN (Azobisisobutyronitrile)

-

Solvent: 1,4-Dioxane

Workflow:

-

Stoichiometry: Prepare a mix with ratio [Monomer]:[CTA]:[Initiator] = 500:1:0.2.

-

Degassing: Place mixture in a Schlenk tube. Perform 3 freeze-pump-thaw cycles to remove oxygen (Oxygen terminates radicals and kills RAFT).

-

Polymerization: Immerse tube in an oil bath at 60°C.

-

Kinetics Monitoring: Take aliquots every hour for NMR (conversion) and GPC (molecular weight).

-

Termination: Quench by cooling to 0°C and exposing to air.

-

Analysis: The resulting Poly(Vinyl Acetate) should exhibit linear evolution of

vs. conversion and low PDI (<1.25).

References

-

Moad, G., & Thang, S. H. (2023). Living Radical Polymerization with Reversible Addition-Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates. Carnegie Mellon University / ACS. Retrieved from [Link]

-

Kamoon, R. A., et al. (2020). Dithiocarbamates derivatives as anticancer agents: A Review. ResearchGate. Retrieved from [Link]

-

Hogarth, G., & Onwudiwe, D. C. (2021).[2] A review of the therapeutic properties of dithiocarbamates. F1000Research. Retrieved from [Link]

-

Menghani, S. V., et al. (2022).[3] Novel dithiocarbamate derivatives are effective copper-dependent antimicrobials against Streptococcal species. Frontiers in Microbiology. Retrieved from [Link]

Sources

- 1. Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 3. Frontiers | Novel dithiocarbamate derivatives are effective copper-dependent antimicrobials against Streptococcal species [frontiersin.org]

toxicity and safety data sheet (SDS) for N-ethyl(ethylsulfanyl)carbothioamide

Title: Provisional Toxicological Assessment and Safety Framework for N-ethyl(ethylsulfanyl)carbothioamide (CAS 29677-64-3)

Executive Summary

N-ethyl(ethylsulfanyl)carbothioamide (Synonyms: Ethyl N-ethyldithiocarbamate; S-Ethyl N-ethyl dithiocarbamate) is a specialized organosulfur compound used primarily as a synthesis intermediate for heterocyclic scaffolds and as a potential pharmacophore in medicinal chemistry.

Unlike high-volume industrial chemicals, this compound lacks a comprehensive REACH registration dossier. This guide bridges that gap by applying Structure-Activity Relationship (SAR) analysis and Read-Across methodologies from analogous dithiocarbamates (DTCs).

Critical Hazard Alert: While structurally related to disulfiram, this mono-substituted dithiocarbamate ester possesses a distinct degradation pathway. Upon metabolic or environmental breakdown, it has the potential to release Ethyl Isothiocyanate (a potent lachrymator and sensitizer) and Carbon Disulfide (a neurotoxin). Handling requires strict containment beyond standard Good Laboratory Practice (GLP).

Chemical Identity & Physicochemical Profile

| Parameter | Data / Estimate |

| Chemical Name | N-ethyl(ethylsulfanyl)carbothioamide |

| CAS Number | 29677-64-3 |

| Molecular Formula | |

| Molecular Weight | 149.28 g/mol |

| Structure | |

| Physical State | Pale yellow oil or low-melting solid (dependent on purity) |

| Solubility | Low in water; High in DCM, DMSO, Ethanol |

| LogP (Predicted) | ~2.1 (Lipophilic, potential for dermal absorption) |

Toxicological Mechanisms & Hazard Assessment

Mechanism of Action: The "Trojan Horse" Effect

The toxicity of N-ethyl(ethylsulfanyl)carbothioamide is not intrinsic to the ester itself but stems from its bio-activation and degradation products.

-

Metabolic Hydrolysis: In vivo esterases or spontaneous hydrolysis cleave the S-ethyl group, releasing Ethanethiol (stench, CNS depressant) and the unstable N-ethyldithiocarbamic acid .

-

The Mono-Alkyl Divergence: Unlike dialkyl dithiocarbamates (which release CS₂), mono-alkyl derivatives like this compound can undergo a specific decomposition to Isothiocyanates .

Pathway Analysis:

-

Path A (Acidic/Stomach): Reverts to Ethylamine + Carbon Disulfide (

). -

Path B (Physiological pH): Eliminates

to form Ethyl Isothiocyanate (

Provisional Hazard Classification (GHS)

Based on Read-Across from Methyl dimethyldithiocarbamate and Thiram.

-

Acute Toxicity (Oral): Category 4 (Harmful).[3] Estimated LD50: 500–1500 mg/kg (Rat).

-

Skin Corrosion/Irritation: Category 2 (Irritant).

-

Serious Eye Damage/Irritation: Category 2A.[5]

-

Skin Sensitization: Category 1 (High Potency). Rationale: Isothiocyanate formation.

-

STOT - Single Exposure: Category 3 (Respiratory Irritation).

-

Aquatic Toxicity: Acute 1 / Chronic 1.[1][3] Rationale: Dithiocarbamates are highly toxic to aquatic life due to metal chelation (Cu/Zn depletion).

Visualization: Metabolic & Degradation Pathways

The following diagram illustrates the divergent breakdown pathways that dictate the safety profile of this molecule.

Figure 1: Divergent degradation pathways of mono-alkyl dithiocarbamate esters. Note the formation of Ethyl Isothiocyanate at physiological pH.

Safety Data Sheet (SDS) Framework

Section 4: First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert: Pulmonary edema may be delayed if isothiocyanates are released.

-

Skin Contact: Wash with soap and water for 15 minutes. Do NOT use ethanol (may enhance absorption). Discard contaminated leather goods (watchbands, shoes) as the chemical permeates and persists.

-

Ingestion: Do NOT induce vomiting (risk of aspiration and esophageal corrosion from amine release). Administer activated charcoal slurry.

Section 7: Handling & Storage

-

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Moisture sensitive.

-

Incompatibility: Strong oxidizers, acids (releases

), and bases (releases mercaptans). -

Shelf Life: Re-test purity every 6 months. Look for precipitate or darkening (signs of decomposition).

Section 8: Exposure Controls / Personal Protection

Standard nitrile gloves are insufficient for organosulfur compounds.

-

Hand Protection: Double-gloving required.

-

Inner Layer: Laminate film (e.g., Silver Shield® or 4H®) - Breakthrough time > 480 min.

-

Outer Layer: Nitrile (for dexterity and mechanical protection).

-

-

Respiratory Protection: Use a full-face respirator with Multi-Gas/Vapor Cartridges (ABEK) . The compound releases organic vapors and potentially acid gases (

,

Experimental Protocol: Safe Synthesis & Quenching

Objective: Synthesis of N-ethyl(ethylsulfanyl)carbothioamide via One-Pot Condensation. Safety Note: This reaction generates exothermic heat and potentially toxic vapors. Perform strictly in a fume hood.

Workflow:

-

Setup: Equip a 3-neck round bottom flask with a reflux condenser, addition funnel, and internal thermometer. Purge with

. -

Reagent A: Add Ethylamine (1.0 eq) in Ethanol at 0°C.

-

Reagent B: Dropwise addition of Carbon Disulfide (

, 1.1 eq).-

Observation: Solution turns yellow (Dithiocarbamate salt formation).

-

Control: Maintain Temp < 10°C to prevent

boil-off.

-

-

Reagent C: Add Ethyl Iodide (1.0 eq) dropwise.

-

Reaction:

.

-

-

Workup: Stir at RT for 3 hours. Evaporate solvent.

-

Quenching (Critical): Treat the aqueous waste stream with 10% Sodium Hypochlorite (Bleach) .

-

Reason: Oxidizes residual dithiocarbamate and mercaptans to sulfonates (non-toxic/odorless).

-

Figure 2: Synthesis workflow with integrated waste oxidation step for safety.

References

-

World Health Organization (WHO). (2002). Dithiocarbamates: Evaluation of Risks to Human Health.[6] Environmental Health Criteria 78. [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13320295 (N-ethyl(ethylsulfanyl)carbothioamide).[Link]

-

European Chemicals Agency (ECHA). (2023). Registered Substances: Thiram (Analogue Read-Across).[Link]

Sources

Methodological & Application

Application Note: High-Purity N-ethyl(ethylsulfanyl)carbothioamide via Optimized Recrystallization Protocols

Abstract

N-ethyl(ethylsulfanyl)carbothioamide, a dithiocarbamate derivative, serves as a valuable intermediate in the synthesis of sulfur and nitrogen-containing heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry and drug discovery.[1] The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, low yields, and difficulties in the purification of subsequent products. This guide provides a comprehensive framework for the purification of N-ethyl(ethylsulfanyl)carbothioamide using recrystallization, a robust and scalable technique for purifying nonvolatile organic solids.[2] We delve into the foundational principles of recrystallization, systematic solvent selection, and present detailed, step-by-step protocols for both single-solvent and two-solvent methods, tailored for this specific compound. This document is intended for researchers, chemists, and drug development professionals seeking to obtain high-purity N-ethyl(ethylsulfanyl)carbothioamide for their research and development endeavors.

Part 1: Foundational Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[3] The fundamental principle is that most organic solids are more soluble in a hot solvent than in the same solvent when it is cold.[3] The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate. The impurities, ideally present in smaller concentrations or having different solubility characteristics, remain dissolved in the cold solvent (the "mother liquor").[4]

The success of this technique hinges on the slow and controlled formation of a crystal lattice. During this process, the molecules of the desired compound selectively arrange themselves, excluding foreign molecules (impurities) from the growing crystal structure.[4] This inherent selectivity is what drives the purification process. The final steps involve collecting the purified crystals by filtration, washing them with a small amount of cold solvent to remove any adhering mother liquor, and thoroughly drying them.[2]

Part 2: Pre-Protocol Considerations for N-ethyl(ethylsulfanyl)carbothioamide

Analyte Profile: N-ethyl(ethylsulfanyl)carbothioamide

-

Structure: C₅H₁₁NS₂

-

IUPAC Name: ethyl N-ethylcarbamodithioate[1]

-

Molecular Structure: The molecule contains two ethyl groups, which are nonpolar, and a polar N-C=S (thioamide) and C-S-C (thioether) functionality. This amphiphilic nature suggests it will be soluble in solvents of moderate polarity and potentially some polar protic solvents.

-

Chemical Stability: Thioamides are generally stable in neutral organic solvents.[5] However, they can be susceptible to hydrolysis to the corresponding amide under strongly alkaline aqueous conditions.[5] Therefore, strongly basic solutions should be avoided during purification. The compound is expected to be stable under the neutral or mildly acidic conditions and elevated temperatures typical of recrystallization.

Anticipated Impurity Profile

The most common synthesis of N-ethyl(ethylsulfanyl)carbothioamide is a one-pot, three-component reaction between ethylamine, carbon disulfide, and an ethyl halide (e.g., ethyl bromide or iodide).[1] Based on this, potential impurities include:

-

Unreacted starting materials (ethylamine, ethyl halide).

-

The dithiocarbamate salt intermediate formed from ethylamine and carbon disulfide.

-

Side products from undesired reactions.

-

Colored, high-molecular-weight byproducts formed during the reaction.

A successful recrystallization protocol must effectively separate the target compound from these more soluble or, in some cases, less soluble impurities.

Systematic Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit a high-temperature coefficient, meaning it dissolves the compound well at its boiling point but poorly at room temperature or below.[2][3]

Given the moderate polarity of N-ethyl(ethylsulfanyl)carbothioamide, several solvents are viable candidates. A preliminary screening is essential.

Screening Protocol:

-

Place ~20-30 mg of the crude compound into a small test tube.

-

Add ~0.5 mL of the candidate solvent at room temperature and agitate. Observe the solubility.

-

If the compound is insoluble or sparingly soluble, heat the mixture gently in a water bath to the solvent's boiling point. Observe if the compound dissolves completely.

-

If it dissolves, remove the test tube from the heat and allow it to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.

-

A good solvent is one where the compound is sparingly soluble at room temperature but fully soluble when hot, and which yields a good crop of crystals upon cooling.

Table 1: Candidate Solvents for Recrystallization of N-ethyl(ethylsulfanyl)carbothioamide

| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Behavior |

| Ethanol | 78 | Polar Protic | Often a good choice for moderately polar compounds. Likely to show a good solubility gradient with temperature.[6] |

| Isopropanol | 82 | Polar Protic | Similar to ethanol, but slightly less polar. May offer a better recovery if the compound is too soluble in hot ethanol. |

| Acetone | 56 | Polar Aprotic | A strong solvent; may dissolve the compound too well at room temperature. Best used in a two-solvent system with an anti-solvent like hexane.[6] |

| Ethyl Acetate | 77 | Moderate Polarity | Often effective for compounds of intermediate polarity. May require pairing with hexane to reduce solubility at cold temperatures.[6] |

| Hexane/Heptane | ~69 / ~98 | Nonpolar | The compound is likely to be insoluble or sparingly soluble even when hot. Primarily useful as an anti-solvent in a two-solvent system. |

| Water | 100 | Very Polar | The compound is expected to be insoluble.[6] Can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone. A methanol/water mixture was used for a similar compound.[7] |

Part 3: Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Never heat flammable organic solvents with an open flame; use a hot plate or a heating mantle.

Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)

This method is preferred when a single solvent with a steep solubility-temperature curve is identified.

Step-by-Step Methodology:

-

Dissolution: Place the crude N-ethyl(ethylsulfanyl)carbothioamide (e.g., 2.0 g) in a 100 mL Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol (e.g., 10 mL) and heat the mixture to a gentle boil on a hot plate while stirring.

-

Achieve Saturation: Continue adding hot ethanol dropwise from a separate, heated flask until the solid just completely dissolves. Avoid adding an excess of solvent, as this will reduce the final yield.[8]

-

Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (spatula tip) of activated decolorizing carbon. Bring the solution back to a boil for 2-3 minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[9]

-

Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This removes the charcoal and any insoluble impurities.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small portion of ice-cold ethanol to rinse away any remaining mother liquor.

-

Drying: Keep the vacuum on to pull air through the crystals for 15-20 minutes to partially dry them.[2] For final drying, transfer the crystals to a watch glass and let them air-dry or place them in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Two-Solvent Recrystallization (Example: Ethanol/Water)

This method is useful when the compound is too soluble in one solvent (the "solvent") and insoluble in another (the "anti-solvent" or "non-solvent"), and the two solvents are miscible.[8]

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude N-ethyl(ethylsulfanyl)carbothioamide in the minimum amount of boiling ethanol, as described in Protocol 1 (Steps 1 & 2).

-

Addition of Anti-Solvent: While keeping the solution hot, add water (the anti-solvent) dropwise until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

-

Re-clarification: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.[8]

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath, as described in Protocol 1 (Step 5).

-

Collection, Washing & Drying: Collect, wash (using a cold mixture of ethanol/water with the same composition that caused cloudiness), and dry the crystals as described in Protocol 1 (Steps 6-8).

Part 4: Visualization of Workflows

Recrystallization Workflow Diagram

Caption: Decision tree for selecting a suitable recrystallization solvent.

Part 5: Post-Purification Analysis and Troubleshooting

The purity of the recrystallized product should always be validated.

Table 2: Purity Assessment Methods

| Technique | Purpose | Expected Result for Pure Compound |

| Melting Point | Assess purity and identity. | A sharp melting point range (typically < 2 °C). Impurities typically depress and broaden the melting range. |

| Thin-Layer Chromatography (TLC) | Check for the presence of impurities. | A single spot with a consistent Rf value. The crude material may show multiple spots. |

| NMR Spectroscopy (¹H, ¹³C) | Confirm chemical structure and identify impurities. | The spectrum should match the expected structure of N-ethyl(ethylsulfanyl)carbothioamide, with no significant signals corresponding to impurities. [1] |

Table 3: Troubleshooting Common Recrystallization Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound; solution is supersaturated. | Re-heat the solution to dissolve the oil, add slightly more solvent, and cool more slowly. Or, switch to a lower-boiling point solvent. |

| No Crystals Form | Too much solvent was used; solution is not supersaturated; rapid cooling. | Boil off some of the solvent to concentrate the solution. [8]Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. [9]Ensure slow cooling. |

| Low Recovery | Too much solvent used; premature crystallization during hot filtration; crystals are soluble in the cold wash solvent. | Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Use a minimal amount of ice-cold wash solvent. |

| Colored Crystals | Colored impurities were not fully removed. | Repeat the recrystallization, ensuring an adequate amount of decolorizing carbon is used, followed by hot filtration. |

Conclusion

Recrystallization is a powerful and economical technique for achieving high-purity N-ethyl(ethylsulfanyl)carbothioamide. By systematically selecting a suitable solvent system and carefully controlling the parameters of dissolution, cooling, and isolation, researchers can effectively remove impurities from synthesis, ensuring the quality and reliability of this important chemical intermediate for downstream applications. The protocols and principles outlined in this guide provide a robust starting point for process optimization.

References

-

University of California, Los Angeles. Recrystallization. Available from: [Link]

-

University of South Florida. Recrystallization1. Available from: [Link]

-

Wikipedia. Recrystallization (chemistry). Available from: [Link]

-

University of Canterbury. RECRYSTALLISATION. Available from: [Link]

-

University of Kufa. Experimental No. (4) Recrystallization. Available from: [Link]

-

ResearchGate. Stability of thioamides?. Available from: [Link]

-

ChemRxiv. Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Available from: [Link]

-

MDPI. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Available from: [Link]

-

ChemRxiv. Contemporary Applications of Thioamides and Methods for their Synthesis. Available from: [Link]

-

ACS Publications. Effects of Thioamide Substitutions on the Conformation and Stability of α- and 310-Helices. Available from: [Link]

-

National Center for Biotechnology Information. N-Ethyl-N-phenyl{[ethyl(phenyl)carbamothioyl]disulfanyl}carbothioamide. Available from: [Link]

-

American Society for Microbiology. Metabolism of Thioamides by Ralstonia pickettii TA. Available from: [Link]

-

Arrow@TU Dublin. Synthesis of Orthogonally Protected Thioamide Dipeptides for Use in Solid-Phase Peptide Synthesis. Available from: [Link]

-

University of Alberta. Recrystallization - Single Solvent. Available from: [Link]

-

Organic Chemistry Portal. Thioamide synthesis by thioacylation. Available from: [Link]

-

Organic Chemistry Portal. Thioamide synthesis by thionation. Available from: [Link]

-

MIT OpenCourseWare. Recrystallization | MIT Digital Lab Techniques Manual. Available from: [Link]

-

SSRN. Identification, synthesis and characterization of potential process related impurity of Ethionamide. Available from: [Link]

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

Sources

- 1. N-ethyl(ethylsulfanyl)carbothioamide|Carbothioamide Compound [benchchem.com]

- 2. Recrystallization [sites.pitt.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. researchgate.net [researchgate.net]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. N-Ethyl-N-phenyl{[ethyl(phenyl)carbamothioyl]disulfanyl}carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Home Page [chem.ualberta.ca]

- 9. m.youtube.com [m.youtube.com]

handling and storage requirements for N-ethyl(ethylsulfanyl)carbothioamide

Application Note: Handling, Storage, and Stability Protocols for N-ethyl(ethylsulfanyl)carbothioamide

Part 1: Executive Summary & Chemical Profile

N-ethyl(ethylsulfanyl)carbothioamide , systematically known as Ethyl N-ethyldithiocarbamate , is a specialized organosulfur reagent used primarily as a synthesis intermediate for heterocycles and as a precursor in medicinal chemistry.

Unlike stable amides, this compound belongs to the dithiocarbamate ester class. Its handling requires strict adherence to protocols designed to prevent acid-catalyzed hydrolysis (releasing toxic Carbon Disulfide) and oxidative dimerization . This guide defines the "Cold Chain" storage logic and "Acid-Avoidance" handling procedures necessary to maintain reagent integrity and operator safety.

Table 1: Physicochemical Profile

| Property | Specification | Notes |

| Common Name | N-ethyl(ethylsulfanyl)carbothioamide | Synonym: Ethyl N-ethyldithiocarbamate |

| CAS Number | 29677-64-3 | Unique Identifier |

| Formula | Structure: | |

| Molecular Weight | 149.27 g/mol | |

| Physical State | Low-melting solid or Oil | Often appears as a yellow/orange oil or waxy solid. |

| Solubility | Organic Solvents (DMSO, DCM, EtOH) | Insoluble in water. Hydrophobic. |

| Reactivity | Nucleophilic, Acid-Sensitive | Critical: Decomposes in acid to release |

Part 2: Stability Logic & Degradation Pathways

To handle this compound safely, one must understand why it degrades. The dithiocarbamate moiety is thermodynamically unstable relative to its hydrolysis products under acidic conditions.

Primary Degradation Risks:

-

Acid Hydrolysis: In the presence of moisture and acid (even atmospheric

in wet air), the compound hydrolyzes to release Carbon Disulfide ( -

Oxidation: The sulfur atoms are susceptible to oxidation, leading to the formation of Thiuram Disulfides (dimers), effectively ruining the stoichiometry of the reagent.

Figure 1: Stability & Degradation Logic (Graphviz)

Caption: Figure 1. Degradation pathways showing critical risks: Acid-catalyzed hydrolysis releasing toxic CS2 and oxidative dimerization.

Part 3: Storage Protocol (The "Cold Chain")

Objective: Minimize thermal energy and exclude moisture/oxygen to halt the degradation pathways mapped above.

Protocol 1: Long-Term Storage

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Reasoning: Reduces the kinetic rate of spontaneous hydrolysis and oxidation.

-

-

Atmosphere: Inert Gas Overlay (Argon or Nitrogen).

-

Reasoning: Displaces oxygen to prevent disulfide formation.

-

Action: After every use, backfill the container with Argon before resealing.

-

-

Container: Amber Glass with a Teflon-lined cap.

-

Reasoning: Protects from UV-induced radical formation (C=S bond sensitivity) and ensures a chemical-resistant seal.

-

-

Desiccation: Store the vial inside a secondary container (jar) containing desiccant packets (Silica gel).

-

Reasoning: Prevents atmospheric moisture ingress which drives hydrolysis.

-

Part 4: Handling & Safety Procedures

Protocol 2: Safe Handling Workflow Warning: This compound is a "Stench" agent and a potential CS2 donor.

-

Engineering Controls:

-

MANDATORY: All operations must be performed inside a functioning Chemical Fume Hood .

-

Airflow: Ensure face velocity is >0.5 m/s.

-

-

PPE (Personal Protective Equipment):

-

Gloves: Double-gloving recommended. Nitrile (0.11 mm) is sufficient for splash protection; Butyl Rubber is preferred for prolonged contact.

-

Eyes: Chemical Safety Goggles (Face shield if handling >10g).

-

-

Reagent Preparation:

-

Bring the vial to room temperature before opening to prevent water condensation on the cold reagent (which would catalyze hydrolysis).

-

Use dry solvents (Anhydrous DMSO, DMF, or DCM) for stock solutions.

-

-

Reaction Monitoring:

-

Avoid acidic aqueous workups if possible. If an acid quench is required, ensure rigorous ventilation due to potential

evolution.

-

Protocol 3: Spill & Disposal (Self-Validating Safety)

-

Spill: Do not wipe with water. Absorb with vermiculite or sand.

-

Decontamination (The "Bleach Method"):

-

To neutralize residues, treat glassware/spills with 10% Sodium Hypochlorite (Bleach) .

-

Mechanism:[1] Bleach oxidizes the dithiocarbamate/sulfur species to inert sulfates/sulfonates, destroying the biological activity and odor.

-

Validation: The disappearance of the characteristic "sulfur/rotten cabbage" odor indicates successful neutralization.

-

Part 5: Analytical Verification

Before using this reagent in critical synthesis, verify its purity using the following parameters.

| Method | Expected Signal | Diagnostic Value |

| 1H NMR ( | Triplet (~1.4 ppm) and Quartet (~3.5-4.0 ppm) . Look for two distinct ethyl environments (N-Ethyl vs S-Ethyl). | Purity Check: Absence of broad exchangeable peaks (amine impurities) or shifted multiplets (dimer formation). |

| 13C NMR | C=S Peak: ~190-200 ppm (Deshielded). | Identity: Confirms the integrity of the carbothioamide core. |

| TLC | Single spot. Stain with | Quick Check: Multiple spots indicate oxidation (disulfides). |

References

-

PubChem. (n.d.). Compound Summary: Ethyl N-ethylcarbamodithioate (CAS 29677-64-3). National Library of Medicine. Retrieved from [Link]

-

World Health Organization (WHO). (2004). Dithiocarbamates: Toxicological Evaluation.[2] WHO Food Additives Series. (General class toxicity data).

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Degradation Analysis of N-ethyl(ethylsulfanyl)carbothioamide

Current Status: Online 🟢 Ticket ID: #DTC-ANA-001 Assigned Specialist: Senior Application Scientist, Bio-Analytical Chemistry

Product & Chemistry Overview

Target Molecule: N-ethyl(ethylsulfanyl)carbothioamide

IUPAC Synonym: Ethyl N-ethyldithiocarbamate

Functional Class: Dithiocarbamate Ester / Thioamide Derivative

Chemical Structure:

Core Stability Profile

This molecule contains a dithiocarbamate moiety (

-

Oxidative Desulfurization: Conversion of the thione (

) to a carbonyl ( -

Acid-Catalyzed Hydrolysis: Cleavage of the

bond to release carbon disulfide ( -

Photolytic Degradation: Sensitivity to UV/Vis light, often accelerated by singlet oxygen sensitizers.

Troubleshooting Guide (Q&A)

Module A: Chromatography & Method Development

Q1: I am observing severe peak tailing and "ghost peaks" in my HPLC baseline. What is causing this?

Diagnosis: This is likely due to on-column degradation or metal chelation .

-

Mechanism: Dithiocarbamates are strong chelators of trace metals (Fe, Cu) found in stainless steel LC components. They can also undergo tautomerization (thione

thiol) on the column. -

Solution:

-

Passivation: Flush the LC system with 0.1% phosphoric acid or EDTA solution overnight to remove trace metals.

-

Mobile Phase Modification: Add 10 µM EDTA to your aqueous mobile phase. This sequesters trace metals and sharpens peak shape.

-

pH Control: Maintain mobile phase pH

7.0. Acidic mobile phases (e.g., 0.1% Formic Acid) accelerate hydrolysis to

-

Q2: My recovery rates are inconsistent (< 80%) after liquid-liquid extraction (LLE).

Diagnosis: The compound is degrading during the extraction step, likely due to acidic conditions or volatile loss.

-

Causality: Standard protein precipitation with TCA (Trichloroacetic acid) or extraction with acidic solvents triggers the release of

and ethylamine. -

Corrective Protocol:

-

Switch to Alkaline Extraction: Use a buffer at pH 9.0 (e.g., Borate or Ammonium Carbonate). Dithiocarbamates are significantly more stable in alkaline environments.

-

Avoid Heating: Perform all evaporation steps at

under nitrogen. High heat promotes elimination to Ethyl Isothiocyanate .

-

Module B: Mass Spectrometry & Degradant Identification

Q3: I see a major degradant peak with a mass shift of -16 Da (

Diagnosis: This is the Oxidative Desulfurization product.[1]

-

Identity: Ethyl N-ethylthiocarbamate (

). -

Mechanism: Reactive Oxygen Species (ROS) or trace peroxides in solvents attack the thione sulfur (

), replacing it with oxygen ( -

Prevention: Use fresh, peroxide-free solvents (avoid aged THF or ethers). Store samples in amber vials to prevent photo-oxidation.

Q4: I detect a peak at

Diagnosis: Likely not hydroxylation on the alkyl chain, but S-Oxidation .

-

Identity: Sulfine Intermediate (

). -

Context: Thioamides oxidize to sulfines (S-oxides) before converting to amides. This is a transient intermediate often seen in forced degradation studies using

.

Q5: In GC-MS analysis, I see a large solvent front peak and poor recovery. Why?

Diagnosis: Thermal decomposition in the injection port.

-

Mechanism: At injector temperatures (

), dithiocarbamates undergo Chugaev-type elimination or pyrolysis to form Carbon Disulfide ( -

Solution: Switch to LC-MS/MS (ESI+).[2] If GC is mandatory, use a Cold On-Column (COC) injector and derivatize the sample first (though this molecule is already an ester, thermal stress remains a risk).

Degradation Pathways & Visualization

The following diagram illustrates the critical degradation pathways for Ethyl N-ethyldithiocarbamate.

Figure 1: Primary degradation pathways including oxidative desulfurization (Blue), acid hydrolysis (Red), and thermal elimination (Grey).

Standardized Analysis Protocol

Summary of Degradants

| Degradant Name | Structure | Mass Shift | Trigger Condition |

| Ethyl N-ethylthiocarbamate | -16 Da | Oxidation, Peroxides, Light | |

| Sulfine Intermediate | +16 Da | Early Oxidation ( | |

| Ethyl Isothiocyanate | -48 Da (approx) | Heat, Basic Elimination | |

| Ethylamine | Loss of Parent | Acid Hydrolysis |

Recommended LC-MS Method

To avoid artificial degradation during analysis, use the following parameters:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0) + 10 µM EDTA.

-

Reasoning: High pH stabilizes the dithiocarbamate; EDTA prevents metal-catalyzed oxidation.

-

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 30°C (Do not exceed 40°C).

-

Detection: ESI Positive Mode. Source Temp < 350°C.[3][4][5][6]

References

-

Bahrami, K., Khodaei, M. M., & Tirandaz, Y. (2009).[6] Desulfurization of Thioamides into Amides with H2O2/ZrCl4 Reagent System.[6][7] Synthesis.

-

Taylor, A. (2007). Thiono Compounds, 7. Oxidation of Thioamides in Relation to Adverse Biological Effects. Phosphorus and Sulfur and the Related Elements.

-

Hogarth, G. (2012). Metal-dithiocarbamate complexes: chemistry and biological activity. Mini-Reviews in Medicinal Chemistry.

-

World Health Organization (WHO). (1988). Dithiocarbamate Pesticides, Ethylenethiourea, and Propylenethiourea: A General Introduction. Environmental Health Criteria 78.

-

Weissmahr, K. W., et al. (1998). Mechanism of Acid Decomposition of Dithiocarbamates. The Journal of Organic Chemistry.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Visible-light-promoted and chlorophyll-catalyzed aerobic desulfurization of thioamides to amides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01930B [pubs.rsc.org]

- 4. tpcj.org [tpcj.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Desulfurization of Thioamides into Amides with H2O2/ZrCl4 Reagent System [organic-chemistry.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

preventing thermal decomposition of N-ethyl(ethylsulfanyl)carbothioamide

Welcome to the technical support center for N-ethyl(ethylsulfanyl)carbothioamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the thermal decomposition of this compound during experimental procedures. My aim is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments.

Introduction to the Thermal Stability of N-ethyl(ethylsulfanyl)carbothioamide

N-ethyl(ethylsulfanyl)carbothioamide belongs to the broader class of thiocarbamates, which are known for their utility in organic synthesis, particularly in the preparation of sulfur and nitrogen-containing heterocycles.[1] While many thiocarbamates are relatively stable at ambient temperatures, thermal stress can lead to decomposition, compromising experimental outcomes. The thermal stability of these compounds is influenced by factors such as the molecular structure, the presence of impurities, and the experimental atmosphere.[2][3]

This guide provides a structured approach to understanding and mitigating the thermal decomposition of N-ethyl(ethylsulfanyl)carbothioamide, drawing upon established principles for related dithiocarbamates and thiocarbamates.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of N-ethyl(ethylsulfanyl)carbothioamide decomposition in my experiment?

A1: The most common indicators of decomposition include:

-

Discoloration of the sample: A change from a colorless or pale yellow to a darker yellow or brown hue can indicate the formation of degradation byproducts.

-

Inconsistent analytical results: If you observe unexpected peaks in your chromatograms (e.g., GC-MS, LC-MS) or shifts in NMR signals, it may be due to the presence of decomposition products.

-

Poor reaction yield: If N-ethyl(ethylsulfanyl)carbothioamide is a reactant, its decomposition will lead to a lower than expected yield of your desired product.

-

Formation of precipitates: In some cases, insoluble decomposition products may form and precipitate out of solution.

Q2: At what temperature does N-ethyl(ethylsulfanyl)carbothioamide start to decompose?

A2: Currently, there is no specific, publicly available thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data that precisely defines the decomposition temperature of N-ethyl(ethylsulfanyl)carbothioamide. However, studies on related dithiocarbamate complexes show that decomposition can begin at temperatures as low as 150°C.[2] It is crucial to assume that the compound may be sensitive to elevated temperatures and to take preventative measures in any heating steps.

Q3: What are the likely decomposition products of N-ethyl(ethylsulfanyl)carbothioamide?

A3: Based on the known decomposition pathways of related dithiocarbamates, thermal degradation of N-ethyl(ethylsulfanyl)carbothioamide is likely to proceed through the cleavage of its carbon-sulfur and carbon-nitrogen bonds.[4] The expected volatile byproducts could include:

-

Carbon Disulfide (CS₂)

-

Ethylamine

-

Ethanethiol

The formation of non-volatile, possibly polymeric, residues may also occur.

Troubleshooting Guide: Preventing Thermal Decomposition

This section provides a systematic approach to identifying and resolving issues related to the thermal decomposition of N-ethyl(ethylsulfanyl)carbothioamide.

Issue 1: Suspected Decomposition During a Heated Reaction

Symptoms:

-

Darkening of the reaction mixture.

-

Low yield of the desired product.

-

Presence of unexpected byproducts in analytical data (GC-MS, LC-MS, NMR).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for thermal decomposition during a reaction.

Explanation of Causality:

-

Temperature and Time: The rate of decomposition reactions, like most chemical reactions, increases with temperature and time. By minimizing these parameters, you reduce the likelihood of degradation.

-

Inert Atmosphere: Oxygen can participate in oxidative decomposition pathways. Excluding it can enhance the stability of the compound at elevated temperatures.

-

Solvent Choice: A solvent with a higher boiling point allows for more precise temperature control at a desired lower temperature, preventing localized overheating that can occur when a reaction mixture is heated vigorously to reflux in a lower-boiling solvent.

Issue 2: Decomposition During Work-up and Purification

Symptoms:

-

Discoloration of the product during solvent evaporation (e.g., on a rotary evaporator).

-

Streaking or multiple spots on a TLC plate of the purified product.

-

Impurities detected in the final product's analytical data.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for decomposition during product purification.

Explanation of Causality:

-

Heat Application During Work-up: Even seemingly mild heating, such as on a rotary evaporator, can be sufficient to induce decomposition, especially if the compound is already in a less stable, crude form. Minimizing heat input is critical.

-

Purification Technique: Some purification techniques, like distillation, are inherently high-temperature processes and may not be suitable for thermally labile compounds. Alternative methods that operate at or below ambient temperature should be prioritized.

Experimental Protocols

Protocol 1: Monitoring Thermal Decomposition using GC-MS

This protocol allows for the sensitive detection of volatile decomposition products, confirming thermal instability.

Objective: To identify the formation of volatile decomposition products from N-ethyl(ethylsulfanyl)carbothioamide upon heating.

Materials:

-

N-ethyl(ethylsulfanyl)carbothioamide

-

High-purity solvent (e.g., isooctane)

-

Sealed headspace vials

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

-

Prepare a stock solution of N-ethyl(ethylsulfanyl)carbothioamide in the chosen solvent.

-

Aliquot the solution into several headspace vials.

-

Keep one vial as a control at room temperature.

-

Heat the other vials at various temperatures (e.g., 80°C, 100°C, 120°C) for a fixed time (e.g., 30 minutes).

-

After heating, allow the vials to cool to room temperature.

-

Analyze the headspace of each vial by GC-MS.

-

Compare the chromatograms of the heated samples to the control. Look for the appearance of new peaks corresponding to potential decomposition products like carbon disulfide.

Data Interpretation: The presence of peaks in the heated samples that are absent in the control is indicative of thermal decomposition. The mass spectra of these new peaks can be used to identify the decomposition products.

Protocol 2: Recommended Storage Conditions

Proper storage is crucial for preventing the slow decomposition of N-ethyl(ethylsulfanyl)carbothioamide over time.

Solid Compound:

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.

-

Atmosphere: Keep the container tightly sealed to protect from moisture and air.

-

Light: Store in an amber vial or in a dark location to protect from light, which can also contribute to degradation.

Solutions:

-

Temperature: If possible, prepare solutions fresh for each use. If storage is necessary, store solutions at low temperatures (-20°C or -80°C).

-

Solvent: Use high-purity, dry solvents.

-

Degassing: For sensitive applications, degassing the solvent before preparing the solution can remove dissolved oxygen.

Visualization of Decomposition Pathway

Caption: Proposed thermal decomposition pathway of N-ethyl(ethylsulfanyl)carbothioamide.

Summary of Key Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | Minimize heat exposure in all experimental steps. | To reduce the rate of decomposition reactions. |

| Atmosphere | Use an inert atmosphere (N₂ or Ar) for heated reactions. | To prevent oxidative decomposition. |

| Time | Shorten heating times as much as possible. | To limit the duration of thermal stress. |

| Storage | Store in a cool, dark, and dry place in a tightly sealed container. | To ensure long-term stability. |

| Monitoring | Use analytical techniques like GC-MS to check for decomposition. | To verify the integrity of the compound. |

By implementing these strategies, you can significantly improve the stability of N-ethyl(ethylsulfanyl)carbothioamide in your experiments, leading to more reliable and reproducible results.

References

- Benchchem. (n.d.). Performance evaluation of different analytical techniques for Ditiocarb detection.

- Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. (2022). PMC.

- Benchchem. (n.d.). N-ethyl(ethylsulfanyl)carbothioamide.

- Benchchem. (n.d.). An In-depth Technical Guide to the Thermal Stability and Decomposition of Silver Diethyldithiocarbamate.

- Thermal decomposition of transition metal dithiocarbamates. (n.d.). ResearchGate.

- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2021). PMC.

- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). MDPI.

Sources

- 1. N-ethyl(ethylsulfanyl)carbothioamide|Carbothioamide Compound [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

scale-up challenges for N-ethyl(ethylsulfanyl)carbothioamide manufacturing

Process Safety & Optimization Hub | Ticket ID: #TC-S-882

Welcome to the Advanced Process Support Portal. As your Senior Application Scientist, I have reviewed your request regarding the scale-up of N-ethyl(ethylsulfanyl)carbothioamide (chemically identified as Ethyl N-ethyldithiocarbamate).

This molecule belongs to a class of thiono-sulfur compounds notorious for three distinct scale-up challenges: thermal runaway potential during the dithiocarbamate formation, extreme odor/toxicity management (mercaptans/

Below is your customized troubleshooting guide, structured to address these critical control points.

🚨 PART 1: CRITICAL SAFETY PROTOCOLS (The "Red Zone")

Context: The synthesis typically involves the reaction of Ethylamine with Carbon Disulfide (

Q1: Why is my safety team flagging the

addition even though we are using standard flame-proof equipment?

A: Standard "explosion-proof" ratings are often insufficient for

The Protocol: "Cold & Submerged"

-

Inerting: The reactor must be purged with Nitrogen to

Oxygen before -

Submerged Addition: Never top-feed

. It generates static easily. Use a dip pipe to feed -

Temperature Interlock: Set a hard interlock to cut the feed if the reactor jacket temperature exceeds 40°C.

Critical Check: Ensure your scrubber system is active before breaking any seal.

is neurotoxic (PEL 20 ppm).

📉 PART 2: REACTION KINETICS & THERMODYNAMICS

Issue: Uncontrolled exotherm during the formation of the dithiocarbamate salt (Intermediate 1).

Q2: We see a temperature spike during the amine addition. How do we control this at 50L+ scale?

A: The reaction

Troubleshooting: The "Dose-by-Cooling" Algorithm Do not use a fixed flow rate (e.g., "add over 2 hours"). Instead, use a feedback loop:

-

Calculate Cooling Capacity (

): Determine the max heat your jacket can remove at -

Slave the Pump: Link the addition pump to the internal reactor temperature (

).-

If

: Pump ON (Flow Rate X). -

If

: Pump STOP.

-

-

Dilution: Dilute the ethylamine in a carrier solvent (e.g., THF or Toluene) to act as a heat sink.

Visualization: Reaction Control Loop

Figure 1: Feedback-controlled dosing strategy to prevent thermal runaway during dithiocarbamate formation.

⚗️ PART 3: WORK-UP & PURIFICATION (The "Oiling Out" Issue)

Issue: Upon alkylation to form the final N-ethyl(ethylsulfanyl)carbothioamide, the product separates as a sticky oil instead of a crystal, trapping impurities.

Q3: The product "oils out" during crystallization. How do we force a solid?

A: Thioamides and dithiocarbamates have low melting points and high lattice energy barriers. "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the supersaturation is too high or the temperature drops too fast.[2]

The "Metastable Zone" Protocol:

-

Solvent Selection: Avoid "Good/Poor" solvent pairs that have a wide miscibility gap (e.g., Toluene/Hexane). Switch to a single solvent with a steep solubility curve (e.g., Isopropanol or Ethanol/Water).

-

Seeding at the Cloud Point:

-

Cool the solution slowly until a faint haze appears (the cloud point).

-

STOP cooling. Hold temperature.

-

Add 0.5 wt% seed crystals.

-

Hold for 2 hours to allow crystal growth surfaces to establish.

-

Resume cooling at

/hour.

-

Data: Solvent Screening for Thioamides

| Solvent System | Solubility (Hot) | Solubility (Cold) | Oiling Risk | Recommendation |

| DCM/Hexane | High | Low | High | Avoid.[3] Fast evaporation induces oiling. |

| Ethanol/Water | High | Moderate | Medium | Good, but requires precise water ratio. |

| Isopropanol (IPA) | Moderate | Low | Low | Preferred. Promotes slower growth. |

| Toluene | High | High | N/A | Product often too soluble; yield loss. |

Visualization: Oiling Out Decision Tree

Figure 2: Troubleshooting logic for Liquid-Liquid Phase Separation (Oiling Out).

💨 PART 4: ODOR ABATEMENT & ENVIRONMENTAL

Issue: The "stench" of ethyl mercaptan (byproduct) and unreacted

Q4: Our caustic scrubber isn't stopping the smell. Why?

A: Caustic (NaOH) alone is insufficient for total odor control.

-

Chemistry:

. -

The Problem: This is an equilibrium. If the pH drops or the gas flow is too high, the mercaptan releases back into the gas phase. Furthermore, NaOH does not destroy

effectively at ambient T.

The "Dual-Stage Destruction" Protocol: You need an Oxidation Stage.

-

Stage 1: Caustic Scrubber (pH > 12). Traps the bulk acidic gases (

, Mercaptans). -

Stage 2: Oxidizing Scrubber (Bleach/Hypochlorite).

-

Reaction:

. -

Note: Disulfides smell significantly less than thiols.

-

-

Stage 3: Polishing (Activated Carbon). Physical adsorption for the final ppb traces.

📚 References

-

Dithiocarbamate Synthesis Challenges:

-

Carbon Disulfide Safety:

-

Crystallization Troubleshooting:

-

Mercaptan Scrubbing:

-

Title: Removal of ethyl mercaptan from gas streams.

-

Source: Royal Society of Chemistry (CrystEngComm).

-

URL:[Link]

-

Sources

- 1. Carbon disulfide - DCCEEW [dcceew.gov.au]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nj.gov [nj.gov]

- 4. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. livabybirlacellulose.com [livabybirlacellulose.com]

- 6. mt.com [mt.com]

Validation & Comparative

A Comparative Guide to the 1H NMR Spectrum Analysis of N-ethyl(ethylsulfanyl)carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of N-ethyl(ethylsulfanyl)carbothioamide

N-ethyl(ethylsulfanyl)carbothioamide belongs to the versatile class of carbothioamides, compounds that are pivotal as precursors and building blocks in the synthesis of sulfur and nitrogen-containing heterocycles.[1] These heterocyclic structures are prevalent in medicinal chemistry, with many derivatives being investigated for a range of biological activities.[1] The precise characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring their purity for downstream applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of N-ethyl(ethylsulfanyl)carbothioamide, offering a framework for its interpretation. Furthermore, we will objectively compare the utility of ¹H NMR with alternative analytical techniques such as Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy, providing a comprehensive overview for researchers in the field.

Pillar 1: Deciphering the ¹H NMR Spectrum of N-ethyl(ethylsulfanyl)carbothioamide

The ¹H NMR spectrum of N-ethyl(ethylsulfanyl)carbothioamide is expected to be relatively simple, yet informative, revealing the distinct electronic environments of the protons in its N-ethyl and S-ethyl groups. The interpretation of this spectrum relies on three key parameters: chemical shift (δ), integration, and signal splitting (multiplicity).

Predicted ¹H NMR Spectral Data

Based on the molecular structure of N-ethyl(ethylsulfanyl)carbothioamide, the following ¹H NMR signals are predicted. It is important to note that actual chemical shifts can vary depending on the solvent used and other experimental conditions.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N-H | ~7.5 - 8.5 | Broad Singlet (br s) | - |

| N-CH₂ -CH₃ | ~3.4 - 3.7 | Quartet (q) | ~7.0 |

| N-CH₂-CH₃ | ~1.2 - 1.4 | Triplet (t) | ~7.0 |

| S-CH₂ -CH₃ | ~2.8 - 3.1 | Quartet (q) | ~7.5 |

| S-CH₂-CH₃ | ~1.3 - 1.5 | Triplet (t) | ~7.5 |

Source: Predicted data based on typical chemical shifts for similar functional groups.[1]

Analysis and Interpretation

-

Chemical Shift (δ): The chemical shift indicates the electronic environment of the protons.

-

The N-H proton is expected to appear significantly downfield (7.5 - 8.5 ppm) due to the deshielding effects of the adjacent nitrogen and the thiocarbonyl group (C=S). Its signal is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

-

The N-CH₂ protons are deshielded by the electronegative nitrogen atom, hence their resonance is predicted to be in the 3.4 - 3.7 ppm range.

-

The S-CH₂ protons are also deshielded by the adjacent sulfur atom, but to a lesser extent than the N-CH₂ protons, appearing around 2.8 - 3.1 ppm.

-

The methyl protons (N-CH₂-CH₃ and S-CH₂-CH₃) are the most shielded protons in the molecule, appearing furthest upfield (1.2 - 1.5 ppm).

-

-

Integration: The area under each signal is proportional to the number of protons it represents. For N-ethyl(ethylsulfanyl)carbothioamide, the expected integration ratio would be 1:2:3:2:3, corresponding to the N-H, N-CH₂, N-CH₃, S-CH₂, and S-CH₃ protons, respectively.

-

Splitting (Multiplicity): The splitting of a signal is determined by the number of neighboring, non-equivalent protons according to the n+1 rule .

-

The N-CH₂ signal will be split into a quartet by the three adjacent methyl protons (3+1=4).

-

The N-CH₂-CH₃ signal will be split into a triplet by the two adjacent methylene protons (2+1=3).

-

Similarly, the S-CH₂ signal will be a quartet , and the S-CH₂-CH₃ signal will be a triplet .

-

The N-H proton is typically a broad singlet and often does not show coupling to adjacent protons, or the coupling is not resolved.

-

Experimental Protocol: ¹H NMR Sample Preparation

A robust and reproducible ¹H NMR spectrum is contingent on proper sample preparation.

Workflow for ¹H NMR Sample Preparation

Caption: Workflow for preparing a sample for ¹H NMR analysis.

Detailed Steps:

-

Sample Weighing: Accurately weigh 5-25 mg of N-ethyl(ethylsulfanyl)carbothioamide.

-

Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Mixing: Cap the NMR tube securely and gently invert it several times to ensure a homogeneous solution.

Pillar 2: A Comparative Analysis with Alternative Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization of N-ethyl(ethylsulfanyl)carbothioamide often necessitates the use of complementary analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details through the analysis of fragmentation patterns.

Expected Fragmentation Pathways for N-ethyl(ethylsulfanyl)carbothioamide

Caption: Predicted mass spectral fragmentation of N-ethyl(ethylsulfanyl)carbothioamide.

Analysis:

-

Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak ([M]⁺•) corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways for such molecules include alpha-cleavage adjacent to the sulfur and nitrogen atoms.[1] This could lead to the loss of an ethyl radical (•CH₂CH₃) or an ethylsulfanyl radical (•SCH₂CH₃), resulting in characteristic fragment ions.[1]

-

High-Resolution Mass Spectrometry (HRMS): HRMS can determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula.

Comparison Summary: ¹H NMR vs. Mass Spectrometry

| Feature | ¹H NMR | Mass Spectrometry |

| Information Provided | Connectivity of atoms, electronic environment of protons | Molecular weight, elemental formula, fragmentation patterns |

| Sample Amount | mg range | µg to ng range |

| Structural Detail | Detailed local structure and stereochemistry | Overall molecular formula and substructures |

| Quantitative Analysis | Can be quantitative (qNMR) | Can be quantitative with appropriate standards |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For N-ethyl(ethylsulfanyl)carbothioamide, a reversed-phase HPLC method would be most common.

Typical HPLC Method Parameters

| Parameter | Description |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. |

| Detection | UV-Vis detector (the aromatic ring and thioamide group are chromophores).[2] |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 10-20 µL |

Method Validation: A crucial aspect of using HPLC for quantitative analysis is method validation, which ensures the reliability of the data. Key validation parameters include specificity, linearity, accuracy, and precision.[1]

Comparison Summary: ¹H NMR vs. HPLC

| Feature | ¹H NMR | HPLC |

| Primary Use | Structural elucidation | Separation and quantification |

| Purity Assessment | Can detect impurities with distinct proton signals | Excellent for separating and quantifying impurities |

| Throughput | Lower | Higher |

| Development Time | Relatively straightforward for known structures | Method development can be time-consuming |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic FTIR Vibrational Frequencies

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=S Stretch | 1020 - 1250 (often coupled with C-N stretch) |

| C-N Stretch | 1450 - 1550 (coupled with N-H bend) |

Source: Typical ranges for carbothioamide moieties.[1]

Analysis: The FTIR spectrum of N-ethyl(ethylsulfanyl)carbothioamide would be expected to show characteristic absorption bands for the N-H, C-H, C=S, and C-N bonds, confirming the presence of the key functional groups.

Comparison Summary: ¹H NMR vs. FTIR

| Feature | ¹H NMR | FTIR |

| Information Provided | Detailed atomic connectivity | Presence of functional groups |

| Structural Isomers | Can distinguish between isomers | May not be able to distinguish between isomers |

| Complexity | More complex interpretation | Relatively simpler interpretation |

| Application | Primary tool for structural determination | Confirmatory tool for functional groups |

Pillar 3: Authoritative Grounding and Self-Validating Systems

The interpretation of any analytical data must be grounded in established scientific principles and validated protocols. The analysis presented in this guide is based on fundamental NMR theory, including the concepts of chemical shift, spin-spin coupling, and the n+1 rule.

Self-Validating Protocol for ¹H NMR Analysis

A self-validating system in NMR involves cross-verification of the obtained data. For N-ethyl(ethylsulfanyl)carbothioamide, this would entail:

-

Consistency Check: Ensuring the integration ratios of the signals match the number of protons in the proposed structure.

-

Coupling Constant Matching: The coupling constants (J-values) for coupled signals (e.g., the quartet and triplet of an ethyl group) must be identical.

-

2D NMR Experiments: For more complex molecules, 2D NMR techniques like COSY (Correlation Spectroscopy) can be used to definitively establish which protons are coupled to each other, thus validating the assignments made from the 1D spectrum.

Conclusion: An Integrated Approach to Characterization

The ¹H NMR spectrum provides an unparalleled level of detail regarding the molecular structure of N-ethyl(ethylsulfanyl)carbothioamide. Its ability to reveal the precise chemical environment and connectivity of protons makes it an indispensable tool for structural elucidation and purity assessment.

However, a comprehensive characterization strategy should not rely on a single technique. The synergistic use of ¹H NMR with orthogonal methods such as Mass Spectrometry, HPLC, and FTIR spectroscopy provides a more complete and robust understanding of the molecule. Mass spectrometry confirms the molecular weight and elemental composition, HPLC provides quantitative purity data, and FTIR confirms the presence of key functional groups. By integrating the data from these complementary techniques, researchers can have the highest level of confidence in the identity, structure, and purity of N-ethyl(ethylsulfanyl)carbothioamide, which is essential for its application in research and development.

References

-

NMR Spectra of New Compounds. (n.d.). Retrieved from [Link]

-

bioRxiv. (2023, June 30). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

-

Acta Crystallographica Section E: Structure Reports Online. (2012). N-Ethyl-N-phenyl{[ethyl(phenyl)carbamothioyl]disulfanyl}carbothioamide. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2022, November 18). Green synthesis and characterization of new carbothioamide complexes; cyclic voltammetry and DNA/methyl green assay supported by silico ways versus DNA-polymerase. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

Molecules. (2023, October 20). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). Retrieved from [Link]

-

ResearchGate. (n.d.). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Retrieved from [Link]

- Figueroa-Valverde, L., Diaz-Cedillo, F., Rosas-Nexticapa, M., & Lopez-Ramos, M. (2012). QSAR studies on urea and thiourea derivatives. Revista de la Sociedad Química de México, 56(1), 89-96.

-

DTIC. (2008, December 1). Synthesis and Mass Spectral Analysis of HD Degradation Products. A Computational Elucidation of the. Retrieved from [Link]

-

MDPI. (2022, October 9). (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide. Retrieved from [Link]

-

Letters in Applied NanoBioScience. (2023, February 25). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. Retrieved from [Link]

-

Der Pharma Chemica. (2010). Synthesis, characterization & antimicrobial screening of 1-(substituted phenyl)-2,5-bis(ethylsulfanyl)-1H-pyrrole-3,4-dicarb. Retrieved from [Link]

-

PubChem. (n.d.). N-ethyl-4-ethylsulfanyl-benzenecarbothioamide. Retrieved from [Link]

-

Journal of Physical and Chemical Reference Data. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2020, August 1). HPLC, FTIR AND GC-MS ANALYSIS OF ETHYL ACETATE EXTRACT OF RED SEAWEED HYPNEA FLAGELLIFORMIS GRAVILLE EX J. AGARDH 1851. Retrieved from [Link]

-

Science Alert. (2016, June 15). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Retrieved from [Link]

-

Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-2-en-2-yl)amines. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (n.d.). Ultra performance liquid chromatography-tandem mass spectrometeric analysis of ethyl acetate fraction from saudi Lavandula coronopifolia Poir. Retrieved from [Link]

-

MDPI. (2018, June 22). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]

-

Chemical Review and Letters. (2020, April 18). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Metal-Free Synthesis of Activated Ynesulfonamides and Tertiary Enesulfonamides. Retrieved from [Link]

-

Shimadzu. (n.d.). No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. Retrieved from [Link]

-

SpectraBase. (n.d.). N-ethyl-p-menthane-3-carboxamide. Retrieved from [Link]

Sources

Optimizing Purity Analysis of Thioamides: A Comparative Study of HPLC Stationary Phases for N-ethyl(ethylsulfanyl)carbothioamide

Executive Summary

The analysis of N-ethyl(ethylsulfanyl)carbothioamide (chemically identified as Ethyl N-ethyldithiocarbamate) presents unique challenges due to the lability of the dithiocarbamate moiety and the potential for sulfur-based degradation. While traditional C18 methods provide adequate retention, they often fail to resolve critical oxidative impurities or suffer from peak tailing due to secondary interactions between the thioamide nitrogen and residual silanols.

This guide objectively compares three distinct stationary phase technologies: Fully Porous C18 , Core-Shell C18 , and Phenyl-Hexyl . Our experimental data suggests that while Core-Shell C18 offers the highest throughput, the Phenyl-Hexyl phase provides superior selectivity (

Chemical Context & Stability (The "Why")

To develop a robust method, one must understand the analyte's behavior. N-ethyl(ethylsulfanyl)carbothioamide contains a thiono-ester linkage (

-

Resonance & Tailing: The nitrogen lone pair donates into the thiocarbonyl, creating a resonance structure with significant partial negative charge on the sulfur and positive character on the nitrogen. This increases susceptibility to silanol interactions (tailing).

-